molecular formula C14H18N4O4S B2416232 3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide CAS No. 1787916-86-2

3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide

Cat. No.: B2416232
CAS No.: 1787916-86-2
M. Wt: 338.38
InChI Key: HWXOWLPIUVNGNA-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and an imidazole sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide typically involves multiple steps:

    Formation of the Imidazole Sulfonamide Moiety: This can be achieved by reacting 1-methylimidazole with a sulfonyl chloride under basic conditions to form the sulfonamide.

    Attachment of the Benzamide Core: The sulfonamide intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its imidazole and benzamide functionalities.

    Biology: Studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the benzamide core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-(2-(1H-imidazole-4-sulfonamido)ethyl)benzamide: Lacks the methyl group on the imidazole ring.

    3-methoxy-N-(2-(1-methyl-1H-imidazole-4-amino)ethyl)benzamide: Contains an amino group instead of a sulfonamide group.

Uniqueness

The presence of both the methoxy group and the imidazole sulfonamide moiety in 3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide makes it unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-methoxy-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-18-9-13(16-10-18)23(20,21)17-7-6-15-14(19)11-4-3-5-12(8-11)22-2/h3-5,8-10,17H,6-7H2,1-2H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXOWLPIUVNGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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